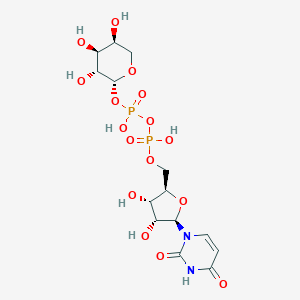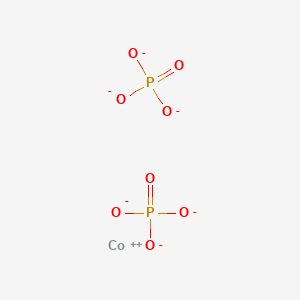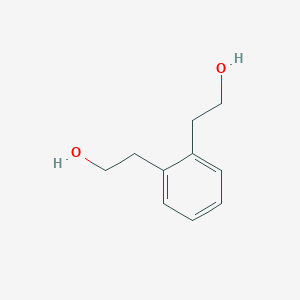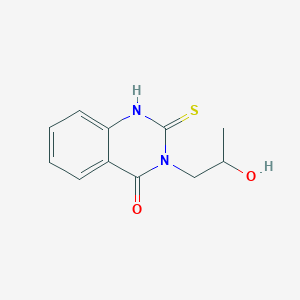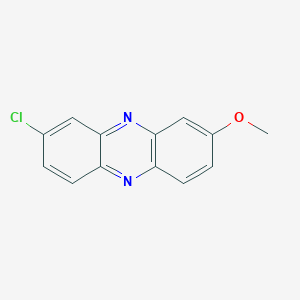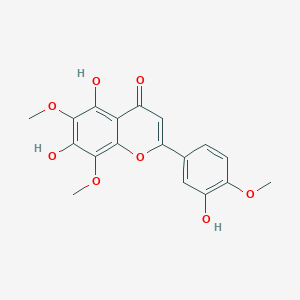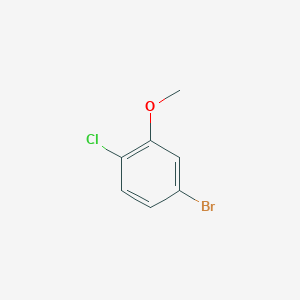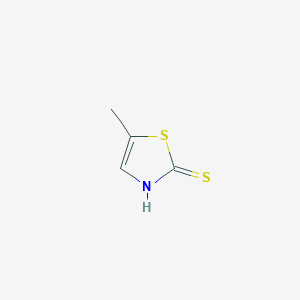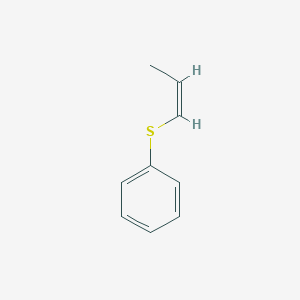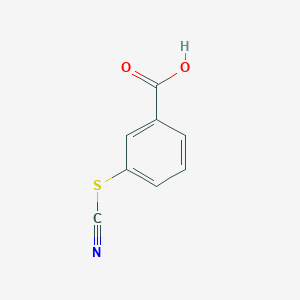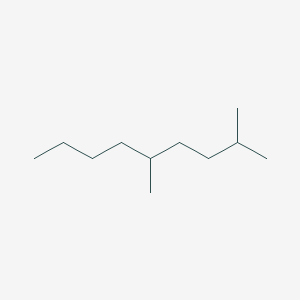
2,5-Dimethylnonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylnonane is a colorless liquid with a molecular formula C10H22. It is a branched alkane with a high boiling point of 202 °C. 2,5-Dimethylnonane is used in various scientific research applications due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,5-Dimethylnonane is not fully understood. However, it is believed that it acts as a hydrocarbon fuel in combustion reactions. It is also believed to play a role in the formation of pollutants such as nitrogen oxides and particulate matter in the atmosphere.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2,5-Dimethylnonane. However, it is believed to have low toxicity and is not considered to be a significant health hazard.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Dimethylnonane in lab experiments is its high boiling point, which makes it suitable for high-temperature reactions. It is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using 2,5-Dimethylnonane is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 2,5-Dimethylnonane in scientific research. One area of interest is the study of its role in the formation of pollutants in the atmosphere. Another area of interest is the use of 2,5-Dimethylnonane as a model compound in the study of hydrocarbon combustion and oxidation. Additionally, 2,5-Dimethylnonane may have potential applications as a solvent in the extraction of natural compounds from plant and animal sources.
Conclusion
In conclusion, 2,5-Dimethylnonane is a unique and versatile compound that has a wide range of scientific research applications. Its high boiling point, stability, and low toxicity make it a valuable compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
2,5-Dimethylnonane can be synthesized through the catalytic hydrogenation of 2,5-dimethyloctene. The reaction is carried out using a palladium catalyst and hydrogen gas at high pressure and temperature. The yield of the reaction is high, and the purity of the product is also high.
Applications De Recherche Scientifique
2,5-Dimethylnonane is used in various scientific research applications. It is used as a solvent for the extraction of organic compounds from natural sources. It is also used as a reference standard in gas chromatography and mass spectrometry. In addition, 2,5-Dimethylnonane is used as a model compound in the study of hydrocarbon oxidation and combustion.
Propriétés
Numéro CAS |
17302-27-1 |
|---|---|
Nom du produit |
2,5-Dimethylnonane |
Formule moléculaire |
C11H24 |
Poids moléculaire |
156.31 g/mol |
Nom IUPAC |
2,5-dimethylnonane |
InChI |
InChI=1S/C11H24/c1-5-6-7-11(4)9-8-10(2)3/h10-11H,5-9H2,1-4H3 |
Clé InChI |
NQUMJENPNGXAIH-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CCC(C)C |
SMILES canonique |
CCCCC(C)CCC(C)C |
Synonymes |
2,5-DimethylNonane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



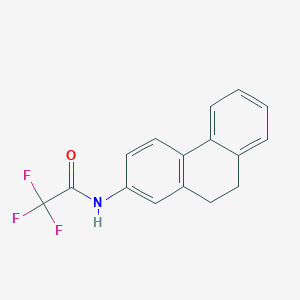
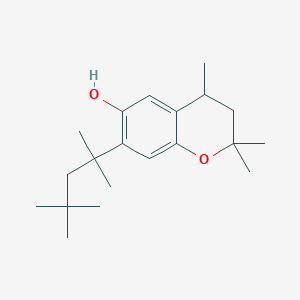
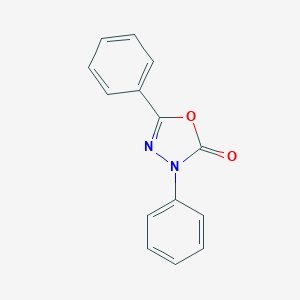
![4-Pyrimidinamine, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-](/img/structure/B101530.png)
